ブテナフィン

概要

説明

ブテナフィンは、合成ベンジルアミン誘導体の抗真菌剤です。主に、白癬菌、水虫(足白癬)、円形脱毛症(体部白癬)、股部白癬などのさまざまな皮膚感染症の局所治療に使用されます。 ブテナフィンは、テルビナフィンやナフチフィンなどの他の抗真菌剤と比較して、カンジダ・アルビカンスに対する優れた活性を示すことが知られています .

製造方法

合成ルートと反応条件

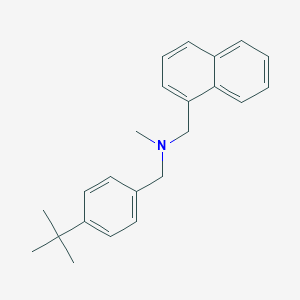

ブテナフィン塩酸塩の合成には、いくつかのステップが必要です。一般的な方法の1つは、n-メチル-1-ナフチルメチルアミンとp-tert-ブチルベンジルアルコールを原料として使用します。反応は、触媒作用により進行し、その後、有機溶媒中で塩酸で塩化されます。 生成物は、その後、減圧下でろ過および乾燥され、高純度のブテナフィン塩酸塩が得られます .

工業生産方法

ブテナフィン塩酸塩の工業生産は、一般的に上記と同じ合成ルートに従いますが、より大規模に行われます。 このプロセスには、大型反応器と効率的なろ過および乾燥システムを使用し、最終製品の高収率と高純度を確保します .

科学的研究の応用

Butenafine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving benzylamine derivatives and their reactivity.

Biology: Butenafine is studied for its antifungal properties and its effects on fungal cell membranes.

Industry: Butenafine is used in the formulation of topical creams and ointments for antifungal treatments

作用機序

ブテナフィンは、真菌細胞膜の重要な成分であるエルゴステロールの合成を阻害することで、その抗真菌効果を発揮します。エルゴステロールの生合成に関与する酵素であるスクアレンエポキシダーゼに結合して阻害します。 この阻害により、膜透過性が増加し、スクアレンが毒性的に蓄積し、最終的に真菌細胞が死滅します .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butenafine hydrochloride involves several steps. One common method starts with n-methyl-1-naphthylmethylamine and p-tert-butyl benzyl alcohol as raw materials. The reaction proceeds under the action of a catalyst, followed by salification with hydrochloric acid in an organic solvent. The product is then filtered and dried under reduced pressure to obtain butenafine hydrochloride with high purity .

Industrial Production Methods

Industrial production of butenafine hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves the use of large reactors and efficient filtration and drying systems to ensure high yield and purity of the final product .

化学反応の分析

反応の種類

ブテナフィンは、次のようなさまざまな化学反応を起こします。

酸化: ブテナフィンは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応は、ブテナフィンの官能基を修飾するために実行することができます。

置換: 置換反応は、特にベンジルアミン基に関与して起こります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: さまざまなハロゲン化剤と求核剤を置換反応に使用することができます。

主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合がある一方で、還元により脱酸素化化合物が得られる場合があります。

科学研究への応用

ブテナフィンは、さまざまな科学研究に広く応用されています。

化学: ベンジルアミン誘導体とその反応性を調べる研究において、モデル化合物として使用されます。

生物学: ブテナフィンは、その抗真菌特性とその真菌細胞膜への影響について研究されています。

類似化合物との比較

ブテナフィンは、テルビナフィンやナフチフィンなどのアリルアミン系抗真菌剤と構造的および薬理学的に関連しています。 カンジダ・アルビカンスに対する優れた活性を示し、クリプトコッカスやアスペルギルスに対する最小阻害濃度が低いことが示されています . 類似の化合物には、次のものがあります。

- テルビナフィン

- ナフチフィン

- トルナフタート

- クロトリマゾール

- ビフォナゾール

ブテナフィンは、膜透過性を増加させ、毒性のあるスクアレンの蓄積を引き起こすという独自の二重作用により、他の抗真菌剤とは異なり、真菌静止作用ではなく、真菌殺菌作用を示します .

特性

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKWBDEJIDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040657 | |

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (HCl salt), 7.56e-05 g/L | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action has not been fully established, it has been suggested that butenafine, like allylamines, interferes with sterol biosynthesis (especially ergosterol) by inhibiting squalene monooxygenase, an enzyme responsible for converting squalene to 2,3-oxydo squalene. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Blockage of squalene monooxygenase also leads to a subsequent accumulation of squalene. When a high concentration of squalene is reached, it is thought to have an effect of directly kill fungal cells. | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101828-21-1 | |

| Record name | Butenafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTENAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

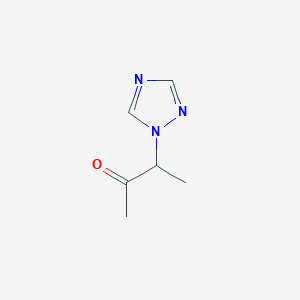

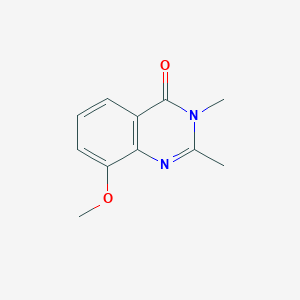

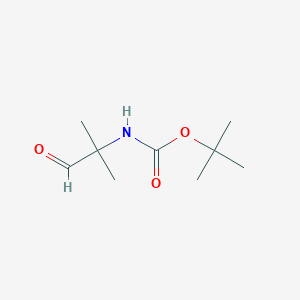

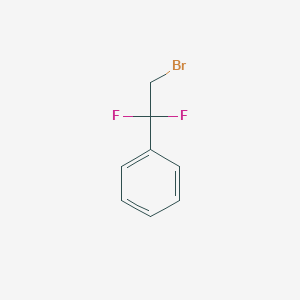

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butenafine Hydrochloride?

A: Butenafine Hydrochloride is a benzylamine antifungal agent that primarily acts by inhibiting the enzyme squalene epoxidase in fungi. [, , , , , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , , ]

Q2: How does inhibiting squalene epoxidase affect fungi?

A: Blocking squalene epoxidase disrupts the production of ergosterol, leading to the accumulation of squalene within the fungal cell. [, , ] This accumulation alters membrane fluidity and permeability, ultimately resulting in fungal cell death. [, , ]

Q3: Does Butenafine Hydrochloride have any other antifungal mechanisms?

A: Beyond its primary effect on squalene epoxidase, research suggests Butenafine Hydrochloride might also exert a direct membrane-damaging effect, particularly at higher concentrations. This secondary mechanism could contribute to its fungicidal activity. []

Q4: What is the molecular formula and weight of Butenafine Hydrochloride?

A4: The molecular formula of Butenafine Hydrochloride is C23H27N • HCl, and its molecular weight is 357.91 g/mol.

Q5: Are there any spectroscopic data available for Butenafine Hydrochloride?

A: Studies have used various spectroscopic techniques to characterize Butenafine Hydrochloride. For example, one study utilized UV-Vis spectrophotometry to determine its concentration in cream formulations, finding a maximum absorbance (λmax) at 252 nm. []

Q6: Is Butenafine Hydrochloride stable in topical formulations?

A: Butenafine Hydrochloride demonstrates good stability in topical formulations, particularly cream formulations. [, , , ]

Q7: How does urea affect the stability and efficacy of Butenafine Hydrochloride in topical formulations?

A: Research indicates that combining Butenafine Hydrochloride with urea in a cream formulation doesn't negatively impact its stability. In fact, the addition of urea enhances the drug's penetration into the nail plate, improving its efficacy against onychomycosis. [, ]

Q8: Have any computational studies been conducted on Butenafine Hydrochloride?

A: Yes, computational studies have been used to investigate the interaction of Butenafine Hydrochloride with lipids. These studies have employed conformational analysis and molecular modeling techniques to understand how the drug interacts with cell membranes. [, ]

Q9: How does the structure of Butenafine Hydrochloride contribute to its antifungal activity?

A: The specific chemical structure of Butenafine Hydrochloride, particularly the benzylamine moiety and the naphthalene ring, is crucial for its interaction with and inhibition of squalene epoxidase. Modifications to this structure could potentially alter its activity and selectivity. [, , ]

Q10: What formulation strategies have been explored to improve the delivery and efficacy of Butenafine Hydrochloride?

A10: Researchers have investigated various formulation approaches to enhance the delivery and efficacy of Butenafine Hydrochloride. These include:

- Nanoemulsions: Nanoemulsified Butenafine Hydrochloride has shown promise in preclinical studies for treating cutaneous leishmaniasis, demonstrating enhanced drug delivery and efficacy compared to the free drug. []

- Nanostructured Lipid Carriers (NLCs): Incorporating Butenafine Hydrochloride into NLCs has been explored for topical delivery, aiming to improve drug penetration and prolong its release for sustained activity. []

- Proniosomal Gels: Proniosomal gels loaded with Butenafine Hydrochloride have also been investigated as a potential topical delivery system, aiming to improve drug penetration, prolong release, and enhance antifungal activity. []

Q11: How is Butenafine Hydrochloride absorbed and distributed in the body following topical application?

A: Following topical application, Butenafine Hydrochloride exhibits good penetration into the stratum corneum, the outermost layer of the skin, and demonstrates a prolonged retention time within the skin. [, , ] This allows for sustained drug activity even after the cessation of treatment. [] Systemic exposure after topical application is minimal. []

Q12: What are the metabolic pathways of Butenafine Hydrochloride?

A: Studies in animals and humans have identified several metabolites of Butenafine Hydrochloride. These metabolites are primarily formed through N-dealkylation and oxidation reactions. []

Q13: What types of fungal infections has Butenafine Hydrochloride shown efficacy against in preclinical and clinical studies?

A13: Butenafine Hydrochloride has demonstrated efficacy against a broad spectrum of fungal infections, both in vitro and in vivo, including:

- Dermatophytosis: This encompasses fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species. Numerous studies have shown Butenafine Hydrochloride's effectiveness in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail fungus). [, , , , , , , , , , , , , , , , , , ]

- Pityriasis Versicolor: A fungal infection of the skin caused by Malassezia globosa, resulting in discolored patches of skin. While some studies suggest potential benefits of Butenafine Hydrochloride in treating pityriasis versicolor, further research is needed to confirm its efficacy in this context. [, ]

- Candidiasis: Butenafine Hydrochloride has shown limited activity against Candida species in vitro, with variable results observed in clinical settings. [, , ]

Q14: What animal models have been used to study Butenafine Hydrochloride's efficacy against fungal infections?

A: Guinea pig models are commonly employed to study Butenafine Hydrochloride's efficacy, particularly against tinea pedis (athlete's foot). [, , ] These models closely mimic the pathophysiology of human tinea pedis, making them valuable for evaluating antifungal agents. [, ]

Q15: Are there any reported cases of resistance to Butenafine Hydrochloride?

A: While Butenafine Hydrochloride has demonstrated potent antifungal activity, the emergence of resistance remains a concern. Some studies have reported cases of reduced susceptibility to Butenafine Hydrochloride in specific fungal strains, particularly those with pre-existing resistance to other antifungal agents. Continuous surveillance and judicious use of antifungal agents, including Butenafine Hydrochloride, are crucial to mitigate the development and spread of resistance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)

![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)